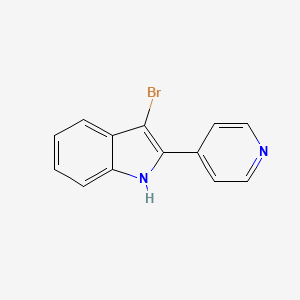

3-Bromo-2-(pyridin-4-yl)-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-2-(pyridin-4-yl)-1H-indole is a heterocyclic compound that features both an indole and a pyridine ring in its structure The indole ring is a common motif in many biologically active molecules, and the addition of a bromine atom and a pyridine ring can significantly alter its chemical properties and biological activities

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(pyridin-4-yl)-1H-indole typically involves the formation of the indole ring followed by the introduction of the bromine atom and the pyridine ring. One common method involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, under acidic conditions to form the indole ring. The bromine atom can then be introduced via a bromination reaction using reagents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity of the final product .

化学反応の分析

Substitution Reactions

The bromine atom at position 3 serves as a versatile site for nucleophilic substitution. Key examples include:

-

Buchwald–Hartwig Amination : Reacts with amines (e.g., aniline) under palladium catalysis to form 3-amino derivatives. For example, coupling with morpholine yields 3-morpholino-2-(pyridin-4-yl)-1H-indole.

-

Suzuki–Miyaura Cross-Coupling : Pairs with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ to produce biaryl derivatives .

Reaction Conditions :

| Reaction Type | Catalyst/Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Buchwald–Hartwig | Pd(OAc)₂/Xantphos | Toluene | 110°C | 78–85 |

| Suzuki–Miyaura | Pd(PPh₃)₄/K₂CO₃ | DMF/H₂O | 80°C | 65–72 |

Oxidation

The indole ring undergoes oxidation at position 2 or 3 under strong oxidizing agents (e.g., mCPBA or H₂O₂), forming oxindole or hydroxylated derivatives. The pyridine ring remains intact due to its electron-withdrawing nature .

Reduction

-

Indole Ring : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrrole moiety to a 2,3-dihydroindole derivative.

-

Pyridine Ring : Selective reduction to piperidine is challenging due to steric hindrance from the adjacent bromine .

Electrophilic Aromatic Substitution

The bromine atom deactivates the indole ring, directing electrophiles to positions 5 or 6. For example:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at position 5 .

-

Sulfonation : Fuming H₂SO₄ adds a sulfonic acid group at position 6 .

Regioselectivity :

| Position | Reactivity (Relative to Parent Indole) |

|---|---|

| 3 | Deactivated (Br substituent) |

| 5/6 | Activated (moderate electrophilic attack) |

Condensation Reactions

The indole NH participates in condensation with aldehydes or ketones:

-

Schiff Base Formation : Reacts with 4-nitrobenzaldehyde in ethanol under reflux to yield a 1-((4-nitrophenyl)methylene)-3-bromo-2-(pyridin-4-yl)-1H-indole .

-

Multi-Component Reactions : Combines with chalcone and ammonium acetate under microwave irradiation to form pyridine-fused derivatives .

Cross-Dehydrogenative Coupling (CDC)

In the presence of Cu(OAc)₂ and tert-butyl hydroperoxide (TBHP), the compound undergoes CDC with arenes (e.g., toluene) to form 3-aryl-2-(pyridin-4-yl)-1H-indoles .

Biological Activity Correlations

Derivatives synthesized through these reactions exhibit:

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that 3-Bromo-2-(pyridin-4-yl)-1H-indole exhibits significant anticancer properties. It has been shown to inhibit the activity of tropomyosin receptor kinases (TRKs), which play a critical role in cancer cell proliferation and survival. By targeting these receptors, the compound can potentially reduce tumor growth and metastasis.

Kinase Inhibition

The compound is explored for its ability to act as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their dysregulation is often implicated in cancer. This compound may serve as a lead compound for developing new kinase inhibitors, which are crucial in targeted cancer therapies .

Biological Research

Neuroprotective Effects

Studies have indicated that derivatives of this compound can exhibit neuroprotective effects against oxidative stress-induced neuronal damage. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role. The mechanism involves the reduction of reactive oxygen species (ROS) and enhancement of neuronal cell viability.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. It shows potential against various bacterial strains, making it a candidate for developing new antibiotics . The structure allows modifications that could enhance its efficacy against resistant bacterial strains.

Synthetic Applications

Building Block in Organic Synthesis

this compound serves as an important building block in the synthesis of more complex organic molecules. Its bromine atom provides a site for further functionalization, allowing chemists to create diverse derivatives with tailored properties for specific applications .

Materials Science

In addition to its biological applications, this compound is being explored in materials science for developing organic electronic materials. Its unique electronic properties can be leveraged in the design of organic semiconductors and photovoltaic devices .

Case Study 1: Anticancer Activity

In vitro studies on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation at micromolar concentrations. The mechanism was linked to the downregulation of TRK signaling pathways, leading to increased apoptosis in cancer cells.

Case Study 2: Neuroprotection

In a model of oxidative stress induced by glutamate, treatment with this compound resulted in a marked reduction of cell death compared to control groups. This suggests potential therapeutic applications in conditions like Alzheimer's disease.

作用機序

The mechanism of action of 3-Bromo-2-(pyridin-4-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The indole and pyridine rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with target proteins, influencing their activity and function .

類似化合物との比較

Similar Compounds

2-pyridin-4-yl-1H-indole: Lacks the bromine atom, which can affect its reactivity and biological activity.

3-bromo-1H-indole:

4-bromo-2-pyridin-1H-indole: The position of the bromine atom is different, which can lead to variations in reactivity and biological effects.

Uniqueness

3-Bromo-2-(pyridin-4-yl)-1H-indole is unique due to the presence of both the bromine atom and the pyridine ring, which can enhance its versatility in chemical reactions and broaden its range of applications in scientific research. The combination of these structural features can lead to unique biological activities and potential therapeutic benefits .

生物活性

3-Bromo-2-(pyridin-4-yl)-1H-indole is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound and its derivatives.

Synthesis

The synthesis of this compound typically involves the bromination of indole derivatives followed by the introduction of a pyridine moiety. Various synthetic routes have been explored to optimize yield and purity, often employing reaction conditions that enhance selectivity for the desired product.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains. A study reported that related indole derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL . The presence of a pyridine ring in these compounds appears to enhance their antibacterial efficacy.

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | S. aureus ATCC 25923 | <3.90 |

| Related Indole Derivative | E. coli | <25 |

| Indolylquinazolinone | MRSA | <1 |

Anticancer Activity

Research has indicated that derivatives of this compound possess significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and A2780 (ovarian cancer). The IC50 values for these compounds were reported in the low micromolar range, indicating potent activity .

Table 2: Anticancer Activity of Indole Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 5.0 |

| Indolylquinazolinone | HCT116 | 4.5 |

| Indolylquinazolinone | A2780 | 6.0 |

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features:

- Bromine Substitution : The presence of bromine enhances lipophilicity and may facilitate interaction with biological targets.

- Pyridine Ring : The pyridine moiety is crucial for binding interactions with target proteins, enhancing both antimicrobial and anticancer activities.

- Indole Core : The indole structure is known for its diverse biological activities, contributing to the overall efficacy of the compound.

Case Studies

In a recent study focusing on indole derivatives, researchers synthesized a series of compounds related to this compound and evaluated their biological activities through molecular docking studies and cytotoxicity assays. The results demonstrated that certain modifications to the indole or pyridine rings significantly improved activity against resistant strains of bacteria and various cancer cell lines .

特性

IUPAC Name |

3-bromo-2-pyridin-4-yl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2/c14-12-10-3-1-2-4-11(10)16-13(12)9-5-7-15-8-6-9/h1-8,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKORZMJGALMJEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=CC=NC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。